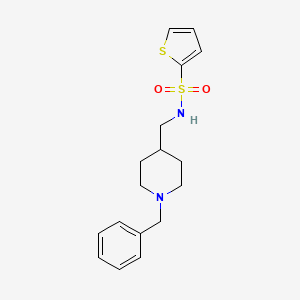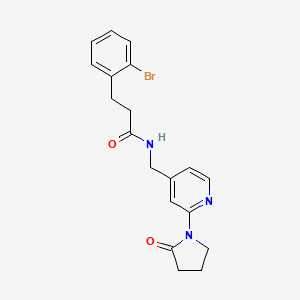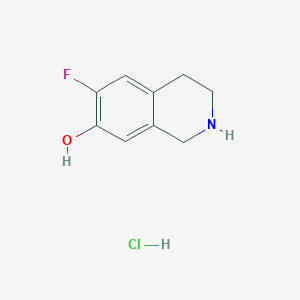
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound with a molecular weight of 203.64 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is provided , which can be used to generate its molecular structure. The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 203.64 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available sources.Applications De Recherche Scientifique
Chemical Synthesis and Resolution
- The enantioselective resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a related compound, has been effectively achieved by recrystallization, demonstrating its application in producing enantiomerically pure substances, which is critical in pharmaceutical synthesis (Bálint et al., 2000).
Crystal Engineering and Structural Analysis
- Studies on the crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, with different fluoro substitutions, provide insights into the impact of organic fluorine on molecular packing features. These insights are valuable for the design of materials with specific physical properties (Choudhury & Row, 2006).
Pharmacological Applications
- The synthesis and pharmacological evaluation of various 1,2,3,4-tetrahydroisoquinoline derivatives, including those with fluoro-substitutions, highlight their potential as novel antihypertensive agents. These studies emphasize the importance of substituent and its position on the tetrahydroisoquinoline ring for potent in vitro activity (Watanuki et al., 2011).
- Another research area focuses on the synthesis of novel Tacrine-tetrahydroisoquinoline hybrids, evaluated as acetylcholinesterase inhibitors for potential use in treating neurodegenerative diseases. This showcases the application of 6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride derivatives in developing treatments for conditions like Alzheimer's disease (Ming, 2011).
Antitumor Activity
- The exploration of 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related structures for their antimicrobial and antiproliferative activity against cancer cells underlines the therapeutic potential of fluoro-substituted isoquinolines. This research signifies the role of structural modifications in enhancing the cytotoxic effects against specific cancer cell lines, providing a path for the development of new anticancer agents (Al-Trawneh et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPEZPQKIWJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

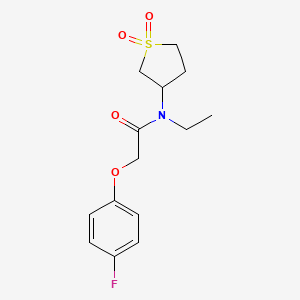
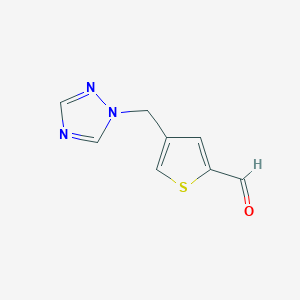
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
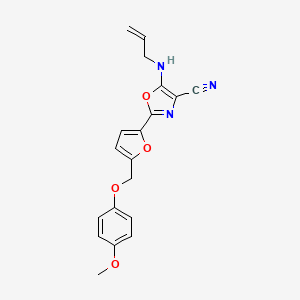
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

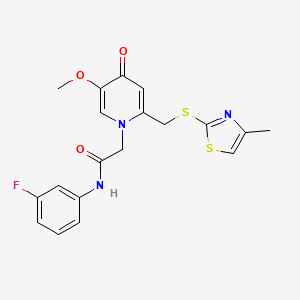

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

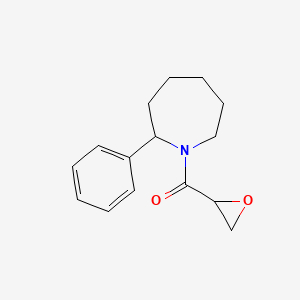
![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)
